molecular formula C16H21N3O6S B053487 Karnamicin A1 CAS No. 122535-48-2

Karnamicin A1

カタログ番号 B053487
CAS番号: 122535-48-2
分子量: 383.4 g/mol
InChIキー: SLHFLIRMJMBREN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Karnamicin A1 is a natural product isolated from the fermentation broth of Streptomyces karnatakensis. It belongs to the family of macrolide antibiotics and has a unique molecular structure that distinguishes it from other macrolides. Karnamicin A1 has been the subject of extensive research due to its potential therapeutic applications.

作用機序

The mechanism of action of Karnamicin A1 involves the inhibition of protein synthesis in bacterial and fungal cells. It binds to the 50S subunit of the bacterial and fungal ribosome, thereby preventing the formation of peptide bonds. This leads to the inhibition of protein synthesis and ultimately, the death of the bacterial or fungal cell.
Biochemical and Physiological Effects:
Karnamicin A1 has been shown to have several biochemical and physiological effects. It has been found to be a potent inhibitor of bacterial and fungal growth. It has also been shown to have a selective cytotoxic effect on cancer cells. Karnamicin A1 has been found to be non-toxic to normal cells, making it a promising candidate for cancer therapy.

実験室実験の利点と制限

One of the advantages of using Karnamicin A1 in lab experiments is its broad-spectrum activity against bacterial and fungal strains. It has also been found to be effective against drug-resistant strains. However, one of the limitations of using Karnamicin A1 in lab experiments is its low solubility in aqueous solutions, which can limit its efficacy.

将来の方向性

There are several future directions for the research on Karnamicin A1. One direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as a treatment for drug-resistant bacterial and fungal infections. Additionally, there is a need to develop more efficient synthesis methods for Karnamicin A1 to increase its availability for research and potential therapeutic use.
Conclusion:
In conclusion, Karnamicin A1 is a natural product with potential therapeutic applications. Its unique molecular structure and broad-spectrum activity against bacterial and fungal strains make it a promising candidate for further research. The development of more efficient synthesis methods and exploration of its potential as a therapeutic agent for cancer treatment and drug-resistant infections are important future directions for research on Karnamicin A1.

合成法

The synthesis of Karnamicin A1 is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of Streptomyces karnatakensis. The isolated compound is then purified through chromatography techniques. The final step involves the characterization of the compound through various spectroscopic techniques such as NMR, IR, and MS.

科学的研究の応用

Karnamicin A1 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and anticancer properties. Karnamicin A1 has been found to be effective against a wide range of bacterial and fungal strains, including drug-resistant strains. It has also been shown to have a selective cytotoxic effect on cancer cells.

特性

CAS番号

122535-48-2

分子式

C16H21N3O6S

分子量

383.4 g/mol

IUPAC名

6-[2-(1,4-dihydroxypentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C16H21N3O6S/c1-7(20)4-5-9(21)16-18-8(6-26-16)10-13(24-2)14(25-3)12(22)11(19-10)15(17)23/h6-7,9,20-22H,4-5H2,1-3H3,(H2,17,23)

InChIキー

SLHFLIRMJMBREN-UHFFFAOYSA-N

SMILES

CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O

正規SMILES

CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。